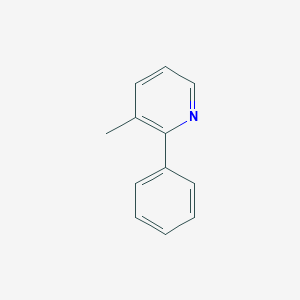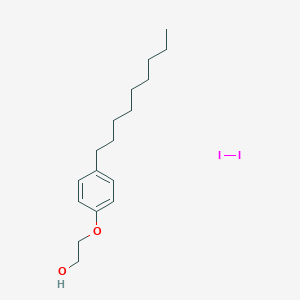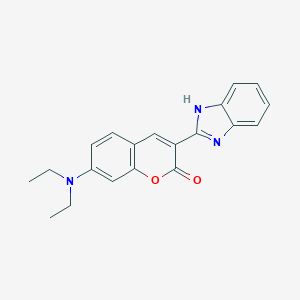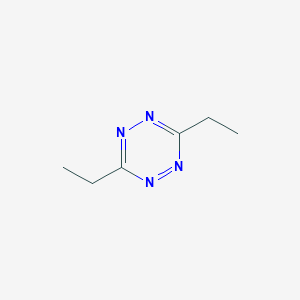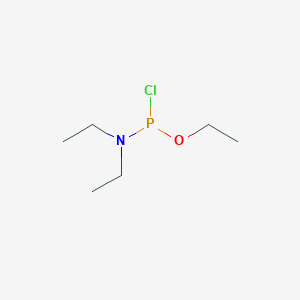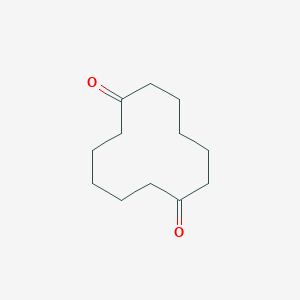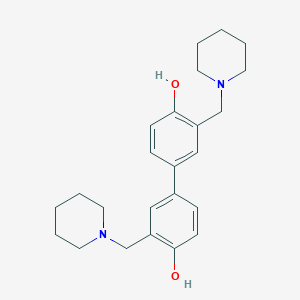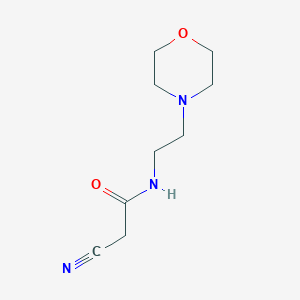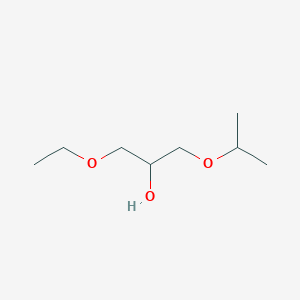
2-Propanol, 1-ethoxy-3-isopropoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-ethoxy-3-isopropoxy-, also known as ethyl isopropyl ether, is a chemical compound commonly used in laboratory experiments. It is a colorless liquid with a sweet odor and is commonly used as a solvent due to its low toxicity and high boiling point. Ethyl isopropyl ether is synthesized through a simple process and has a wide range of scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-ethoxy-3-isopropoxy- isopropyl ether is not well understood. However, it is believed that it acts as a non-polar solvent, dissolving non-polar compounds and facilitating their extraction from aqueous solutions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Propanol, 1-ethoxy-3-isopropoxy- isopropyl ether. However, it is considered to be a low toxicity solvent and is generally considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Propanol, 1-ethoxy-3-isopropoxy- isopropyl ether as a solvent in laboratory experiments include its low toxicity, high boiling point, and ability to dissolve non-polar compounds. It is also relatively inexpensive and easy to handle. However, it is not suitable for use with polar compounds and can react with some metals, such as aluminum, under certain conditions.
Direcciones Futuras
For the use of 2-Propanol, 1-ethoxy-3-isopropoxy- isopropyl ether include the development of new pharmaceuticals and organic compounds, as well as further research to better understand its mechanism of action and potential applications in other fields.
Métodos De Síntesis
Ethyl isopropyl ether can be synthesized through a simple process involving the reaction of isopropyl alcohol and 2-Propanol, 1-ethoxy-3-isopropoxy- bromide. The reaction is carried out in the presence of a strong base such as potassium hydroxide or sodium hydroxide. The reaction produces 2-Propanol, 1-ethoxy-3-isopropoxy- isopropyl ether and potassium bromide as a byproduct. The reaction is typically carried out under reflux conditions and requires careful handling due to the toxicity of the reactants.
Aplicaciones Científicas De Investigación
Ethyl isopropyl ether is commonly used as a solvent in scientific research. It is particularly useful in the extraction of organic compounds from aqueous solutions. It is also used as a solvent for various organic reactions and as a reaction medium for a variety of reactions. Ethyl isopropyl ether is commonly used in the synthesis of pharmaceuticals and other organic compounds.
Propiedades
Número CAS |
13021-50-6 |
|---|---|
Nombre del producto |
2-Propanol, 1-ethoxy-3-isopropoxy- |
Fórmula molecular |
C8H18O3 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-ethoxy-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-4-10-5-8(9)6-11-7(2)3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
ZATQNAGGARBGCM-UHFFFAOYSA-N |
SMILES |
CCOCC(COC(C)C)O |
SMILES canónico |
CCOCC(COC(C)C)O |
Otros números CAS |
13021-50-6 |
Sinónimos |
1-Ethoxy-3-isopropoxy-2-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



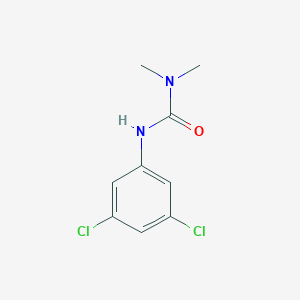
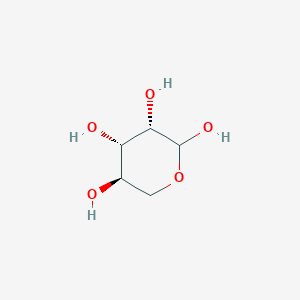
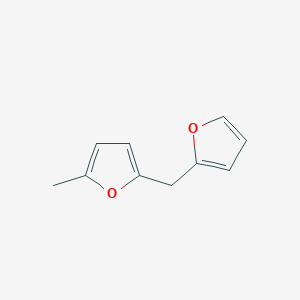
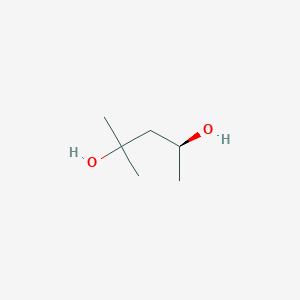
![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)
